Thioamide (C=S) Versus Carboxamide (C=O) Cytotoxicity Enhancement: Class-Level Evidence from Benzhydrylpiperazine Series
In a systematic study of 32 benzhydrylpiperazine derivatives, thioamide-bearing compounds (6a–g) consistently exhibited higher growth inhibition than their direct carboxamide analogs across three human cancer cell lines: hepatocellular HUH-7, breast MCF-7, and colorectal HCT-116 [1]. Although this study did not include the exact 4-benzyl-N-(3-chloro-4-fluorophenyl) congener, the thioamide > carboxamide potency trend is a robust class-level inference predictive for this compound's behavior relative to its carboxamide counterpart, 4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide (MW 347.82) .
| Evidence Dimension | In vitro growth inhibition (thioamide vs. carboxamide) |
|---|---|
| Target Compound Data | Thioamide derivatives (class) — higher growth inhibition than carboxamide analogs (specific % values not available for target compound) |
| Comparator Or Baseline | Carboxamide analogs (class) — lower growth inhibition; direct comparator: 4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide (MW 347.82, no carbothioamide sulfur) |
| Quantified Difference | Class-level: thioamide > carboxamide across HUH-7, MCF-7, HCT-116 lines [1]; exact fold-difference not reported for target compound–comparator pair |
| Conditions | Sulphorhodamine B (SRB) assay; HUH-7, MCF-7, HCT-116 cell lines; 48 h exposure [1] |
Why This Matters
The carbothioamide pharmacophore is non-redundant with the carboxamide; substituting the C=S for C=O is expected to reduce cytotoxic potency based on consistent class-level SAR, making the thioamide essential for procurement where maximal growth inhibition is sought.
- [1] Gurdal, E.E., Durmaz, I., Cetin-Atalay, R., Yarim, M. Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. J Enzyme Inhib Med Chem, 2014; 29(2): 205–214. DOI: 10.3109/14756366.2013.765416. View Source
